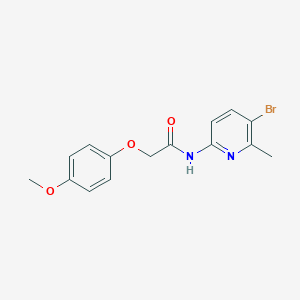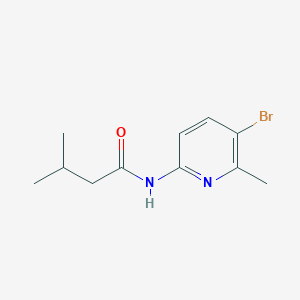![molecular formula C21H25N3O2 B250790 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B250790.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide, commonly known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases, which play a critical role in many biological processes.
作用機序
AEBSF works by irreversibly binding to the active site of serine proteases, preventing them from cleaving their substrates. This inhibition is achieved through the formation of a covalent bond between AEBSF and the serine residue of the active site.
Biochemical and Physiological Effects
The inhibition of serine proteases by AEBSF has several biochemical and physiological effects. For example, AEBSF has been shown to inhibit the activation of blood coagulation factors, thereby preventing the formation of blood clots. AEBSF has also been shown to inhibit the production of inflammatory cytokines, which play a critical role in the immune response.
実験室実験の利点と制限
One of the major advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. However, AEBSF has some limitations, such as its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition.
将来の方向性
AEBSF has several potential future directions in scientific research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of AEBSF. Another area of interest is the use of AEBSF in drug discovery, particularly in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, AEBSF could be used to study the role of serine proteases in viral infections, such as COVID-19, which has been shown to involve serine proteases in its entry into host cells.
合成法
AEBSF is synthesized by the reaction between 4-ethylbenzoic acid and 4-(4-chlorobenzyl)piperazine, followed by acetylation with acetic anhydride. The resulting product is then purified using column chromatography to obtain pure AEBSF.
科学的研究の応用
AEBSF is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and viral infections.
特性
分子式 |
C21H25N3O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) |
InChIキー |
HJECCCPGAOIUEV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)